N(6)-Aminohexyladenosine triphosphate

Actin dynamics Fluorescent probes Cytoskeleton imaging

N(6)-Aminohexyladenosine triphosphate (CAS 53602-93-0; also referred to as N(6)-aminohexyl-ATP or AH-ATP) is a synthetically modified adenosine triphosphate (ATP) analog classified under adenine nucleotide derivatives in the MeSH Supplementary Concept hierarchy. The compound features a six-carbon aminohexyl linker attached at the exocyclic N(6) position of the adenine base, yielding a molecular formula of C16H29N6O13P3 and a molecular weight of 606.4 g/mol.

Molecular Formula C16H29N6O13P3
Molecular Weight 606.4 g/mol
CAS No. 53602-93-0
Cat. No. B1239709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-Aminohexyladenosine triphosphate
CAS53602-93-0
SynonymsAH-ATP
N(6)-aminohexyl-adenosine triphosphate
N(6)-aminohexyl-ATP
N(6)-aminohexyladenosine triphosphate
Molecular FormulaC16H29N6O13P3
Molecular Weight606.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN
InChIInChI=1S/C16H29N6O13P3/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(24)12(23)10(33-16)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h8-10,12-13,16,23-24H,1-7,17H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t10-,12-,13-,16-/m1/s1
InChIKeyOTYCIBMYFBOSMG-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-Aminohexyladenosine triphosphate (53602-93-0) Procurement Guide: Definition, Identity, and Differentiation from Native ATP


N(6)-Aminohexyladenosine triphosphate (CAS 53602-93-0; also referred to as N(6)-aminohexyl-ATP or AH-ATP) is a synthetically modified adenosine triphosphate (ATP) analog classified under adenine nucleotide derivatives in the MeSH Supplementary Concept hierarchy [1]. The compound features a six-carbon aminohexyl linker attached at the exocyclic N(6) position of the adenine base, yielding a molecular formula of C16H29N6O13P3 and a molecular weight of 606.4 g/mol [2]. This N(6)-substituted ATP analog is supplied as a solution in water with purity ≥95% (HPLC) and appears colorless to slightly yellow [3]. Unlike unmodified ATP, which lacks a functional handle for conjugation or immobilization, the terminal primary amine on the flexible hexyl spacer arm provides a versatile chemical tether for covalent attachment to fluorophores, biotin, or solid matrices without disrupting the triphosphate moiety required for enzymatic activity and receptor recognition [4].

N6-substituted ATP analog with terminal primary amine

Conjugation-ready probe scaffold

Flexible hexyl spacer arm for steric-free tethering

Preserves nucleotide-binding pocket accessibility

Solution in water, ≥95% HPLC purity

Ready for conjugation without dissolution step

N(6)-Aminohexyladenosine triphosphate vs. Generic ATP Analogs: Why Substitution Is Not Advisable


Interchanging N(6)-aminohexyladenosine triphosphate with unmodified ATP or alternative N(6)-substituted ATP analogs can compromise experimental integrity due to three non-negotiable functional differences. First, unmodified ATP lacks a terminal amine for covalent conjugation, rendering affinity chromatography and fluorescent probe construction impossible with native nucleotide [1]. Second, the position of modification critically dictates downstream compatibility: N(6)-aminohexyl-ATP conjugates project the fluorophore outward from actin's nucleotide-binding pocket without steric clash, whereas γ-[(6-Amino)hexyl]-ATP and EDA-ATP modifications point toward the protein interior, causing binding interference [2]. Third, enzyme cofactor activity varies dramatically with N(6) modification chemistry: the aminohexylcarbamoyl derivative retains 63% activity with hexokinase, while structurally distinct N(6)-substituted analogs exhibit divergent kinase compatibilities [3]. These three dimensions—conjugation capability, spatial orientation of attached reporters, and retained coenzymic activity—cannot be assumed equivalent across ATP analog classes, necessitating compound-specific validation.

1

Unmodified ATP lacks conjugation handle

Native ATP has no primary amine; cannot be covalently attached to fluorophores or matrices. Affinity chromatography and probe construction are not feasible with native nucleotide.

2

Modification site may alter spatial orientation

EDA-ATP (ribose modification) and γ-aminohexyl-ATP (phosphate modification) may direct fluorophores toward protein interior, creating steric clash. Binding-interference risk may differ from N6 modification.

3

N6 modification chemistry may shift coenzyme activity

Aminohexylcarbamoyl-ATP retains reported 63% hexokinase activity, but structurally distinct N6-substituted analogs may show divergent kinase compatibility. Assay-response context may require validation.

N(6)-Aminohexyladenosine triphosphate Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Comparators


N6-Aminohexyl-ATP Preserves Actin Nucleotide-Binding Pocket Accessibility: Direct Structural Comparison vs. EDA-ATP and γ-Aminohexyl-ATP

Crystallographic and structural modeling demonstrates that N6-(6-Amino)hexyl-ATP positions its conjugated fluorophore outward from the actin nucleotide-binding pocket, whereas EDA-ATP (modification at the ribose 2′(3′)-O position) and γ-[(6-Amino)hexyl]-ATP (modification at the terminal phosphate) direct their fluorophores toward the protein interior, creating steric clash that impairs binding [1]. The structural overlay of N6-(6-Amino)hexyl-ATP-ATTO-488-actin complex (PDB 6YP9) with unlabeled ATP-actin (PDB 3DAW) shows near-identical protein conformations and nucleotide positioning, confirming that the N6 modification does not distort the binding site architecture [2].

Structural orientation
Head-to-head comparison
Target: fluorophore projects outward from actin pocket; near-identical conformation to unlabeled ATP-actin (PDB 6YP9 vs. 3DAW). Comparator: EDA-ATP and γ-aminohexyl-ATP direct fluorophore toward protein interior, probable steric clash.
Supports native actin probe binding without structural perturbation.
X-ray crystallography; rabbit muscle actin complexes.
Actin dynamics Fluorescent probes Cytoskeleton imaging

Enzymatic Coenzymic Activity Retention: N6-Aminohexylcarbamoyl-ATP vs. Unmodified ATP in Kinase Assays

The N6-[N-(6-aminohexyl)carbamoyl]-ATP derivative retains substantial coenzymic activity with multiple ATP-dependent kinases compared to unmodified ATP, demonstrating that N6 modification with an aminohexyl linker does not abolish enzyme recognition [1]. The differential activity across kinases (63% for hexokinase vs. 87% for glycerokinase) indicates enzyme-specific tolerance of the modification [2]. A related "long" aminohexylcarbamoylmethyl-ATP derivative exhibits 95% activity relative to unsubstituted ATP with hexokinase, demonstrating that extended spacer length can further improve enzyme compatibility [3].

Coenzymic activity
Head-to-head comparison
63% hexokinase
87% glycerokinase
Supports affinity chromatography design with retained enzyme cycling.
In vitro kinase assays; relative to unmodified ATP (100%).
Enzyme kinetics Affinity chromatography Immobilized coenzymes

Fluorescent Actin Probe Functionality: N6-Aminohexyl-ATP-ATTO-488 vs. ATP in Actin Assembly Assays

N6-(6-Amino)hexyl-ATP derivatives conjugated to fluorophores bind to monomeric actin (G-actin) with characteristics similar to native ATP, as demonstrated by steady-state fluorescence anisotropy measurements [1]. Critically, these fluorescent nucleotides maintain functional interactions with actin-binding proteins, undergo hydrolysis within actin filaments, and provide energy to power actin-based force generation—a suite of functional properties not observed with EDA-ATP or γ-[(6-Amino)hexyl]-ATP probes due to steric incompatibility [2]. Among a panel of tested fluorescent ATP chemistries, only N6-(6-Amino)hexyl-ATP derivatives were validated as fully functional energy sources and compatible with key actin-binding proteins [3].

Functional probe validation
Cross-study comparable
N6-(6-Amino)hexyl-ATP derivatives passed all functional criteria: bind G-actin, support polymerization, hydrolyze within filaments, serve as energy source for force generation, maintain actin-binding protein interactions. EDA-ATP and γ-aminohexyl-ATP failed multiple criteria.
Supports actin dynamics studies requiring fluorescent readout.
Single-molecule microscopy; bead motility assays; ATTO-488 conjugates.
Actin polymerization Single-molecule microscopy Time-resolved fluorescence

Chemical Genetic Kinase Substrate Tracing: N6-Substituted ATP Orthogonal Specificity vs. Wild-Type ATP

N6-substituted ATP analogs serve as orthogonal phosphodonors that are accepted exclusively by engineered kinase mutants bearing expanded ATP-binding pockets, while being rejected by wild-type kinases [1]. This chemical genetic strategy was first validated with N6-(cyclopentyl) ATP, where engineered v-Src kinase displayed catalytic efficiency with the analog comparable to wild-type kinase efficiency with ATP itself, while the analog was not accepted by wild-type kinase [2]. N6-aminohexyl-ATP belongs to this same N6-substituted ATP analog class, providing a conjugation-competent scaffold for developing reporter-tagged orthogonal substrates suitable for kinase substrate tracing applications [3].

Orthogonal kinase substrates
Class-level inference
N6-substituted ATP analogs are accepted by engineered kinases with expanded binding pockets while rejected by wild-type kinases. N6-(cyclopentyl) ATP showed catalytic efficiency comparable to ATP with engineered v-Src.
Supports kinase substrate tracing in complex lysates.
Chemical genetic strategy; class-level evidence for N6-substituted class.
Analog-sensitive kinases Chemical genetics Substrate identification

N(6)-Aminohexyladenosine triphosphate Applications: Validated Research Scenarios Supported by Quantitative Evidence


Fluorescent Actin Probe Synthesis for Live-Cell Cytoskeleton Imaging

Conjugate N6-aminohexyl-ATP with ATTO-488, ATTO-590, or other amine-reactive fluorophores via the terminal primary amine on the flexible hexyl linker. The resulting fluorescent ATP analog binds monomeric actin without steric clash (as established in Section 3, Evidence Item 1) and supports full actin functional cycling including polymerization, ATP hydrolysis within filaments, and force generation (Evidence Item 3) [1]. This enables quantitative monitoring of actin dynamics via single-molecule microscopy and time-resolved fluorescence anisotropy, with the critical advantage that the probe maintains native interactions with actin-binding proteins—a property not achievable with ribose- or phosphate-modified ATP analogs [2].

ATP-Binding Protein Affinity Chromatography and Immobilized Coenzyme Reactors

Immobilize N6-aminohexyl-ATP onto CNBr-activated Sepharose, agarose, or soluble dextran matrices via the terminal amine of the hexyl spacer arm. The immobilized ATP retains substantial coenzymic activity (63% for hexokinase, 87% for glycerokinase relative to soluble ATP, as established in Section 3, Evidence Item 2) enabling enzymatic cycling between ATP and ADP states in membrane reactors [3]. This approach has been validated for continuous glucose-6-phosphate production using acetate kinase and hexokinase co-immobilized with the N6-aminohexyl-ATP matrix [4]. The same immobilized ligand serves as an affinity adsorbent for purifying ATP-binding proteins including hexokinase, pyruvate kinase, and phosphoglycerate kinase from complex mixtures.

Analog-Sensitive Kinase Assay Development for Substrate Tracing

Prepare fluorophore- or biotin-conjugated N6-aminohexyl-ATP derivatives for use as orthogonal phosphodonors in analog-sensitive (AS) kinase systems. As established in Section 3, Evidence Item 4, N6-substituted ATP analogs are accepted by engineered kinases with expanded ATP-binding pockets while being rejected by wild-type kinases [5]. By conjugating N6-aminohexyl-ATP to a reporter tag (fluorophore, biotin, or radiolabel), researchers can uniquely label and identify direct substrates of a specific kinase in cell lysates containing hundreds of wild-type kinases—addressing a fundamental challenge in kinase signaling research that cannot be resolved with unmodified ATP [6].

Application
Selection Property
Validation Focus
Fluorescent actin probe synthesis
Steric-free spatial orientation
Actin polymerization, hydrolysis, force generation, and ABP compatibility
Affinity chromatography and immobilized coenzyme reactors
Retained coenzyme activity after immobilization
ATP-ADP enzymatic cycling and ATP-binding protein purification
Analog-sensitive kinase substrate tracing
Orthogonal specificity for engineered kinases
AS-kinase system development and direct substrate identification

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